molecular formula C17H20N2O2 B2834055 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 931666-01-2

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2834055
CAS No.: 931666-01-2
M. Wt: 284.359
InChI Key: DGDMGQDMPXLFFE-UHFFFAOYSA-N
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Description

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole (CAS# 931666-01-2) is a chemical compound with the molecular formula C 17 H 20 N 2 O 2 and a molecular weight of 284.35 g/mol . This compound is of significant interest in medicinal chemistry and oncology research as it belongs to a class of novel EGFR wild-type and mutant kinase inhibitors . Its primary research value lies in the investigation of non-small cell lung cancer (NSCLC), particularly cancers carrying resistant EGFR T790M mutations, as well as L858R and delE746_A750 mutations . By targeting and inhibiting these specific epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cancer cell growth, survival, and migration, this compound serves as a critical tool for studying resistance mechanisms and developing new therapeutic strategies . The structure incorporates a morpholine ring connected via a carbonyl group to the tetrahydrocarbazole core scaffold, a framework known to be associated with various biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

morpholin-4-yl(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(19-7-9-21-10-8-19)12-5-6-16-14(11-12)13-3-1-2-4-15(13)18-16/h5-6,11,18H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDMGQDMPXLFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the formation of the tetrahydrocarbazole core followed by the introduction of the morpholine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 6-position substituent significantly influences molecular dipole moments, ion-mobility, and solubility:

  • 6-Chloro derivatives (e.g., 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, 3b ): Exhibit higher lipophilicity and ion-mobility values compared to unsubstituted analogs due to the electron-withdrawing chlorine atom .
  • Morpholinylcarbonyl substitution: The morpholine ring introduces both hydrogen-bond acceptor (carbonyl) and donor (N-H) sites, which may improve solubility and target binding compared to halogens or alkyl groups .

Table 1: Key Physicochemical Properties of Selected Tetrahydrocarbazoles

Compound Substituent Molecular Weight (g/mol) Ion-Mobility (cm²/Vs) Dipole Moment (Debye)
Unsubstituted (3a ) None 171.24 1.25 2.8
6-Chloro (3b ) Cl 205.69 1.32 3.1
6-Methoxy (6b ) OMe 201.27 1.28 2.9
6-Morpholinylcarbonyl Morpholinylcarbonyl 272.34* N/A Estimated >3.5*

*Calculated based on analogous structures .

Biological Activity

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound features a tetrahydrocarbazole core linked to a morpholine moiety through a carbonyl group. The molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2} with a molecular weight of approximately 250.31 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Tetrahydrocarbazole Core : This is often achieved through cyclization reactions involving aromatic precursors.
  • Introduction of the Morpholine Moiety : This can be accomplished via nucleophilic substitution, where morpholine reacts with an activated carbonyl compound.

Pharmacological Properties

Recent studies suggest that this compound may exhibit significant pharmacological properties:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structural analogs have been investigated for their ability to intercalate with DNA and disrupt cellular processes essential for tumor growth .
  • Anti-inflammatory Effects : Preliminary data indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

The proposed mechanism of action involves interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptors : Interaction with cell surface receptors could modulate signaling pathways critical for cell survival and proliferation.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds.

Compound NameStructural FeaturesBiological Activity
6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamineMethyl substitution at position 6Altered anticancer activity due to increased hydrophobicity
3-(Piperidinocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophenePiperidine instead of morpholineDifferent reactivity and potential anti-inflammatory properties
2,3,4-Tetrahydrocarbazole derivativesVaried substituents on the carbazole coreEnhanced DNA intercalation and cytotoxicity against various cancer cell lines

Study on Anticancer Activity

A research study investigated the effects of various tetrahydrocarbazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects. The study highlighted that these compounds could enhance the efficacy of standard chemotherapeutics like doxorubicin through synergistic interactions .

Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory potential of morpholine-containing compounds. It was found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the modulation of NF-kB signaling pathways.

Q & A

Q. What are the foundational synthetic routes for 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

  • Methodological Answer : A modified carbazole alkylation protocol can be adapted, as demonstrated for 9-(4-bromobutyl)-9H-carbazole synthesis . Key steps include:
  • Reagent selection : Use 1,4-dibromobutane as an alkylating agent in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
  • Temperature control : Stirring at 45°C for 3 hours ensures optimal reactivity without side reactions.
  • Purification : Post-reaction neutralization, washing with water/brine, and recrystallization from ethanol yield ~89.5% product.
  • Critical factors : Excess alkylating agent and controlled temperature minimize byproducts.

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in carbazole derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolve disorder in fused rings (e.g., cyclohexene ring disorder in , with site occupancy factors refined to 0.86/0.14) .
  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and hydrogen bonding (e.g., N–H⋯S interactions in carbazole thiones) .
  • Electronic effects : Electron-deficient carbazole cores (due to morpholinylcarbonyl groups) alter chemical shifts in 13C^{13}C-NMR, aiding functional group identification .

Advanced Research Questions

Q. How can researchers optimize morpholine functionalization to enhance reactivity in carbazole derivatives?

  • Methodological Answer :
  • Reagent compatibility : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitution at the morpholine nitrogen .
  • Steric considerations : Bulky carbazole cores may require microwave-assisted synthesis to reduce reaction time and improve accessibility .
  • Electronic tuning : Introduce electron-withdrawing groups (e.g., morpholinylcarbonyl) to activate the carbazole ring for regioselective functionalization .
  • Table 1 : Reaction Optimization Parameters
ParameterOptimal ConditionImpact on Yield
SolventDMF75–80%
CatalystKOtBu85%
Temperature80°C (microwave)90%

Q. What strategies address contradictions in crystallographic data for fused carbazole systems?

  • Methodological Answer :
  • Disorder modeling : Refine occupancy factors for disordered atoms (e.g., cyclohexene ring atoms in ) using damping factors to stabilize hydrogen atom positions .
  • Computational validation : Pair experimental crystallography with DFT calculations to validate bond angles and dihedral angles (e.g., benzene-pyrrole dihedral angle = 0.71°) .
  • Dynamic vs. static disorder : Differentiate via variable-temperature XRD to assess thermal motion contributions .

Q. How can factorial design improve the scalability of carbazole synthesis?

  • Methodological Answer :
  • DOE (Design of Experiments) : Apply a 2k^k factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio) .
  • Response surface methodology (RSM) : Optimize multi-step reactions (e.g., Claisen rearrangement followed by Diels-Alder) to maximize yield .
  • Case study : For Lawesson’s reagent-mediated thionation (), factors include reflux time (6 hours) and reagent stoichiometry (1:1 ratio), achieving 72% yield .

Q. What computational tools predict the bioactivity of morpholinylcarbazole derivatives?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical calculations (e.g., IRC analysis) to map energy profiles for key steps like morpholine acylation .
  • Molecular docking : Screen derivatives against biological targets (e.g., kinases) using AutoDock Vina, leveraging morpholine’s hydrogen-bonding capacity .
  • Machine learning : Train models on existing carbazole bioactivity data (IC50_{50}, logP) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for carbazole alkylation?

  • Methodological Answer :
  • Byproduct analysis : Use LC-MS to identify unreacted 1,4-dibromobutane or dimerization products .
  • Kinetic studies : Compare reaction rates under varying TBAB concentrations to pinpoint catalytic inefficiencies .
  • Cross-validation : Reproduce protocols from independent sources (e.g., vs. ) under identical conditions .

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